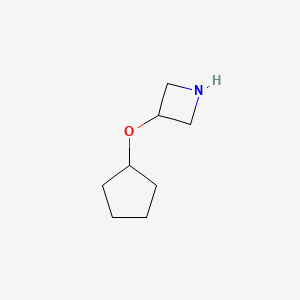

3-(Cyclopentyloxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

3-cyclopentyloxyazetidine |

InChI |

InChI=1S/C8H15NO/c1-2-4-7(3-1)10-8-5-9-6-8/h7-9H,1-6H2 |

InChI Key |

OFLBUDQKJCZBLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2CNC2 |

Origin of Product |

United States |

Foundational & Exploratory

3-(Cyclopentyloxy)azetidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)azetidine is a saturated heterocyclic organic compound featuring a four-membered azetidine ring substituted with a cyclopentyloxy group at the 3-position. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural features and diverse biological activities. The strained four-membered ring can impart favorable physicochemical properties and metabolic stability to drug candidates. This document provides a detailed overview of the known chemical properties, synthesis, and potential biological relevance of this compound, drawing upon available data for the compound and related analogues.

Core Chemical Properties

A summary of the key chemical identifiers and properties for this compound is presented below. It is important to note that while some properties are readily available, specific experimental data such as boiling and melting points are not extensively reported in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 1344282-98-9 | [1] |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| SMILES | C1(OC2CCCC2)CNC1 | [1] |

| Appearance | Not explicitly reported, likely a liquid or low-melting solid | - |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Not explicitly reported for this specific compound. The parent azetidine is miscible with water. Solubility of substituted azetidines varies with the nature of the substituent. | [2] |

| Storage | Typically stored in a cool, dry place. Some suppliers indicate cold-chain transportation. | [1] |

Synthesis and Reactivity

General Synthetic Approaches to 3-Alkoxyazetidines

A plausible synthetic pathway could involve the following steps:

-

Protection of the Azetidine Nitrogen: The synthesis would likely commence with an N-protected azetidin-3-ol or a derivative with a good leaving group at the 3-position. Common protecting groups for the azetidine nitrogen include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be readily introduced and removed.

-

Activation of the 3-Hydroxyl Group (if starting from azetidin-3-ol): If the starting material is N-protected azetidin-3-ol, the hydroxyl group would need to be converted into a better leaving group, such as a tosylate, mesylate, or halide.

-

Nucleophilic Substitution: The N-protected azetidine with a leaving group at the 3-position would then be reacted with sodium or potassium cyclopentoxide. This alkoxide can be prepared by deprotonating cyclopentanol with a strong base like sodium hydride.

-

Deprotection: The final step would involve the removal of the N-protecting group to yield the target compound, this compound.

A schematic representation of a potential synthetic workflow is provided below.

Caption: Potential synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dictated by the strained four-membered ring and the presence of the secondary amine.

-

N-Functionalization: The nitrogen atom is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation.

-

Ring Strain and Ring-Opening Reactions: The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, although it is generally more stable than the three-membered aziridine ring.[3] These reactions can be promoted by electrophiles or under acidic conditions.

Spectroscopic Data

Detailed NMR and mass spectrometry data for this compound are not available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectroscopy

-

Azetidine Ring Protons: The protons on the azetidine ring would be expected to appear as complex multiplets in the upfield region of the spectrum. The proton at the 3-position, being attached to the carbon bearing the ether linkage, would likely resonate at a downfield-shifted position compared to the other ring protons.

-

Cyclopentyloxy Group Protons: The methine proton on the cyclopentyl ring attached to the oxygen would appear as a multiplet. The methylene protons of the cyclopentyl ring would also give rise to multiplets.

-

N-H Proton: A broad singlet corresponding to the N-H proton would be expected, the chemical shift of which would be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectroscopy

-

Azetidine Ring Carbons: The carbon atom at the 3-position would be significantly downfield-shifted due to the electronegative oxygen atom of the ether linkage. The other two carbon atoms of the azetidine ring would appear at higher field.

-

Cyclopentyloxy Group Carbons: The carbon atom of the cyclopentyl group attached to the oxygen would resonate at a downfield position, while the other carbons of the cyclopentyl ring would appear further upfield.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 141. Common fragmentation patterns for azetidines involve cleavage of the ring.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the azetidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3] Azetidine derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and central nervous system activities.[3][4]

The introduction of a lipophilic cyclopentyloxy group at the 3-position may influence the compound's pharmacokinetic properties, such as its membrane permeability and metabolic stability. It is plausible that this compound could serve as a valuable building block for the synthesis of novel drug candidates. Further biological screening would be necessary to elucidate its specific pharmacological profile.

Experimental Protocols

As specific experimental protocols for this compound are not available, the following are general procedures for key reactions in azetidine chemistry that could be adapted.

General Procedure for N-Boc Protection of an Azetidine

To a solution of the azetidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or diisopropylethylamine. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and the base, followed by drying of the organic layer and removal of the solvent under reduced pressure to yield the N-Boc protected azetidine.

General Procedure for Williamson Ether Synthesis of a 3-Alkoxyazetidine

To a solution of an N-protected azetidin-3-ol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is added a strong base, typically sodium hydride, at 0 °C. The mixture is stirred to allow for the formation of the alkoxide. A solution of the corresponding alkyl halide (in this case, cyclopentyl bromide or iodide) is then added, and the reaction mixture is stirred, possibly with heating, until the reaction is complete (monitored by TLC). The reaction is quenched by the careful addition of water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography.

General Procedure for N-Boc Deprotection

The N-Boc protected azetidine is dissolved in a solvent such as dichloromethane or dioxane, and a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are then removed under reduced pressure to yield the deprotected azetidine, often as a salt.

Safety and Handling

Specific safety and handling information for this compound is not well-documented. However, based on the general properties of azetidines and other cyclic amines, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is potentially harmful if swallowed, inhaled, or in contact with skin.

-

Flammability: The flammability is not known, but many organic amines are flammable. Keep away from heat, sparks, and open flames.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information before handling this compound.

Conclusion

This compound is a chemical entity with potential for use in drug discovery and as a synthetic building block. While specific experimental data on its physical and chemical properties are limited, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of azetidines. Further research is required to fully characterize this compound and to explore its potential biological activities. The information provided in this guide serves as a foundational resource for researchers and scientists interested in this and related molecules.

References

Spectroscopic Profile of 3-(Cyclopentyloxy)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a predicted spectroscopic profile of 3-(Cyclopentyloxy)azetidine, a novel heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of published experimental data for this specific molecule, this document presents an in-depth analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from typical values for azetidine and cyclopentyloxy moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.40 - 4.50 | m | 1H | H-3 (azetidine ring) |

| ~3.80 - 3.90 | m | 1H | H-1' (cyclopentyl ring) |

| ~3.60 - 3.70 | t | 2H | H-2a, H-4a (azetidine ring) |

| ~3.00 - 3.10 | t | 2H | H-2b, H-4b (azetidine ring) |

| ~2.10 | br s | 1H | N-H (azetidine ring) |

| ~1.70 - 1.85 | m | 2H | H-2'a, H-5'a (cyclopentyl ring) |

| ~1.50 - 1.65 | m | 6H | H-2'b, H-3', H-4', H-5'b (cyclopentyl ring) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~80.0 | C-1' (cyclopentyl ring) |

| ~70.0 | C-3 (azetidine ring) |

| ~50.0 | C-2, C-4 (azetidine ring) |

| ~32.5 | C-2', C-5' (cyclopentyl ring) |

| ~23.5 | C-3', C-4' (cyclopentyl ring) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H stretch (secondary amine) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1100 | Strong | C-O-C stretch (ether)[1][2][3] |

| 1260 - 1000 | Medium | C-N stretch (amine) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment |

| 141 | [M]⁺ (Molecular Ion) |

| 112 | [M - C₂H₅]⁺ |

| 84 | [M - C₄H₉O]⁺ |

| 70 | [C₅H₁₀]⁺ (Cyclopentyl cation) |

| 57 | [C₃H₇N]⁺ (Azetidine fragment) |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are standard protocols that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated solution (20-50 mg) may be required.[4] The solvent should contain tetramethylsilane (TMS) as an internal standard (0.03% v/v).[4]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Acquisition time: 1-2 s

-

Spectral width: 0 to 220 ppm

-

Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.[5]

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR:

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat sample can be analyzed directly.[6][7] Place a single drop of the neat liquid onto the diamond crystal of the ATR accessory.[8]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) - Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.[9]

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.[10][11][12]

-

Ionization Parameters:

-

Electron Energy: 70 eV.[12]

-

Source Temperature: 150-250 °C.

-

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

References

- 1. fiveable.me [fiveable.me]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. researchgate.net [researchgate.net]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Potential Biological Activity of 3-(Cyclopentyloxy)azetidine: A Technical Guide

Disclaimer: This document provides a summary of the potential biological activities of 3-(cyclopentyloxy)azetidine based on available scientific literature for structurally related azetidine derivatives. As of the date of this publication, no specific biological data for this compound has been publicly reported. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted as a theoretical exploration of potential pharmacological activities.

Introduction

The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry. Its unique strained ring system imparts conformational rigidity and serves as a versatile pharmacophore. Azetidine derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities as central nervous system (CNS) stimulants, hypotensive agents, antimicrobials, and inhibitors of Janus kinase (JAK). This guide explores the potential biological activities of this compound by examining the pharmacological profiles of structurally analogous 3-substituted azetidine compounds.

Potential Therapeutic Areas and Mechanisms of Action

Based on the biological activities of structurally related 3-alkoxyazetidine and other 3-substituted azetidine derivatives, this compound could plausibly exhibit activity in several key areas:

-

Central Nervous System Disorders: As a potential triple reuptake inhibitor (TRI).

-

Neuroprotection: Offering therapeutic potential in conditions such as ischemic stroke.

-

GABAergic System Modulation: Acting as a GABA uptake inhibitor.

-

Cholinergic System Modulation: Interacting with muscarinic acetylcholine receptors.

Triple Reuptake Inhibition

A significant area of investigation for 3-substituted azetidines is their potential as triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This mechanism is of interest for the development of next-generation antidepressants with a broader spectrum of action.

Quantitative Data for Structurally Related Triple Reuptake Inhibitors

The following table summarizes the in vitro inhibitory activities of representative 3-substituted azetidine derivatives from a study by Han et al. (2012). These compounds share a 3-oxypropylamine scaffold, which is analogous to the 3-cyclopentyloxy group of the topic compound.

| Compound ID | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |

| 6bd | 1.5 | 2.3 | 8.9 |

| 6be | 1.2 | 2.8 | 10.2 |

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

The inhibitory activity of the compounds on monoamine transporters is typically evaluated using an in vitro neurotransmitter uptake assay.

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SERT, NET, or DAT are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

After incubation, the cells are washed with a buffer solution.

-

Test compounds at various concentrations are pre-incubated with the cells.

-

A mixture of a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) and a non-radiolabeled neurotransmitter is added to initiate the uptake reaction.

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

Cells are lysed, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated from concentration-response curves.

Signaling Pathway: Triple Reuptake Inhibition

The Enigmatic History of 3-(Cyclopentyloxy)azetidine: A Search for Origins

Despite its commercial availability and defined chemical identity, the specific discovery and detailed history of the heterocyclic compound 3-(Cyclopentyloxy)azetidine remain elusive within the public scientific domain. While the broader class of azetidines has been a subject of extensive research in medicinal chemistry, this particular derivative is yet to be prominently featured in seminal publications or patents that would typically outline its synthesis and characterization.

Azetidines, as a class of four-membered nitrogen-containing heterocycles, are recognized for their significant potential in drug discovery. Their strained ring system offers unique conformational constraints and metabolic stability, making them attractive scaffolds for the development of novel therapeutics.[1][2] The synthesis of the azetidine ring is a well-documented area of organic chemistry, with numerous methods established for the construction of this versatile motif.[3][4][5][6] These methodologies, however, provide a general framework rather than specific details for the synthesis of this compound.

The compound is identified by the Chemical Abstracts Service (CAS) number 1344282-98-9 and is listed by several chemical suppliers, indicating its synthesis and availability for research purposes.[7][8] However, a thorough search of scientific databases and patent literature did not yield any specific publications detailing the initial discovery, the synthetic route development, or the quantitative data associated with the preparation of this compound.

This lack of specific public information suggests that the compound may have been synthesized as part of a larger, unpublished research project, potentially within a corporate setting, or is described in a patent that does not explicitly mention the compound in its title or abstract, making it difficult to retrieve through standard search methods.

While a detailed experimental protocol for the synthesis of this compound cannot be provided from the available literature, a plausible synthetic approach can be conceptualized based on established methods for the preparation of 3-alkoxyazetidines. A potential synthetic workflow is outlined below.

Postulated Synthetic Pathway

A common strategy for the synthesis of 3-substituted azetidines involves the nucleophilic substitution at the 3-position of a suitably protected azetidine precursor. A hypothetical pathway to this compound could involve the following key steps:

Figure 1. A conceptual workflow for the synthesis of this compound.

This proposed pathway is speculative and would require experimental validation to determine optimal reaction conditions, yields, and purification methods. Without a primary literature source, it is not possible to provide a table of quantitative data or detailed experimental protocols.

Pharmacological Potential

The pharmacological activity of this compound has not been publicly disclosed. However, the azetidine scaffold is a known pharmacophore present in a variety of biologically active molecules.[1] Derivatives of azetidine have shown a wide range of activities, including as enzyme inhibitors and receptor modulators. The cyclopentyloxy moiety at the 3-position could influence the compound's lipophilicity and binding interactions with biological targets. Further research would be necessary to explore the pharmacological profile of this specific molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of Azetidines [manu56.magtech.com.cn]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Azetidine synthesis [organic-chemistry.org]

- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. clearsynth.com [clearsynth.com]

An In-depth Technical Guide to 3-(Cyclopentyloxy)azetidine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(cyclopentyloxy)azetidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide presents a likely synthetic pathway based on established chemical transformations for analogous azetidine derivatives. It includes detailed experimental protocols, a summary of relevant quantitative data, and a review of potential applications as suggested by patent literature and studies on related compounds.

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery. Their rigid, three-dimensional structure can impart favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility, to drug candidates. The 3-substituted azetidine motif, in particular, serves as a versatile scaffold for introducing diverse functionalities. This guide focuses on this compound, exploring its synthesis and potential as a building block in the development of novel therapeutics.

Synthetic Pathways

The most plausible synthetic route to this compound involves a three-step sequence starting from 3-hydroxyazetidine:

-

N-Protection: The secondary amine of 3-hydroxyazetidine is protected to prevent side reactions in the subsequent O-alkylation step. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.

-

O-Alkylation: The hydroxyl group of N-Boc-3-hydroxyazetidine is alkylated with a cyclopentyl electrophile, typically via a Williamson ether synthesis.

-

N-Deprotection: The Boc protecting group is removed to yield the final product, this compound.

An In-depth Technical Guide to the Physical and Chemical Stability of 3-(Cyclopentyloxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential physical and chemical stability of 3-(Cyclopentyloxy)azetidine based on the general behavior of azetidine derivatives. No specific experimental data for this compound was found in the public domain. The information presented herein is intended for theoretical and planning purposes in a research and development setting.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are increasingly utilized as building blocks in medicinal chemistry.[1][2] Their unique conformational properties and ability to introduce three-dimensional character into flat molecules make them attractive scaffolds in drug design.[2] this compound, with its ether linkage at the 3-position, presents a structure with potential for various chemical interactions and, consequently, specific stability considerations. The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, is a key determinant of its reactivity and potential degradation pathways.[2] Understanding the stability profile of this molecule is crucial for its proper handling, formulation, and storage, ensuring the integrity of research data and the quality of potential pharmaceutical products.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of similar compounds is presented below. These parameters are essential for understanding the molecule's behavior in various environments.

| Property | Predicted/Estimated Value | Source/Method |

| Molecular Formula | C₈H₁₅NO | - |

| Molecular Weight | 141.21 g/mol | - |

| pKa (Azetidine Nitrogen) | 8.0 - 9.0 (Estimated) | General Azetidine Derivatives |

| LogP | 1.0 - 2.0 (Estimated) | Computational Prediction |

| Boiling Point | Not Determined | - |

| Melting Point | Not Determined | - |

| Solubility | Likely soluble in organic solvents and aqueous acids. | General Amine Properties |

Potential Chemical Degradation Pathways

The chemical stability of this compound is primarily influenced by the reactivity of the azetidine ring and the ether linkage. Forced degradation studies under various stress conditions are necessary to elucidate the specific degradation products.[3]

Acid-Catalyzed Ring Opening

The strained azetidine ring is susceptible to ring-opening reactions, particularly under acidic conditions.[4][5] Protonation of the azetidine nitrogen enhances the ring strain and makes the carbon atoms more susceptible to nucleophilic attack.

Oxidative Degradation

The azetidine nitrogen and the ether linkage can be susceptible to oxidation. Common oxidants used in forced degradation studies include hydrogen peroxide. Oxidation of the nitrogen atom can lead to the formation of N-oxides, while oxidation of the carbon atoms adjacent to the ether oxygen or the nitrogen could lead to ring opening or other degradation products.

Photostability

Exposure to light, particularly UV radiation, can lead to photodegradation. The ICH Q1B guideline provides a framework for photostability testing.[6] The specific chromophores in this compound are limited, suggesting it may have reasonable photostability, but empirical testing is required.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should involve forced degradation studies followed by the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways.[3]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24, 48, and 72 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24, 48, and 72 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24, 48, and 72 hours.

-

Thermal Degradation: Store the solid compound and the solution at 60°C for 7 days.

-

Photodegradation: Expose the solid compound and the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6]

-

-

Sample Analysis: Analyze the stressed samples at specified time points using a suitable analytical method, such as HPLC with UV and mass spectrometric detection.

Stability-Indicating Method Development

A stability-indicating analytical method is crucial for accurately quantifying the active compound in the presence of its degradation products.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

-

Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like ammonium acetate or formate) to achieve optimal separation.

-

Method Optimization: Optimize the gradient, flow rate, and column temperature to ensure good resolution between the parent compound and all degradation peaks.

-

Detection: Utilize a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the parent and degradation products.

-

Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Summary of Hypothetical Stability Data

The following tables present hypothetical data that could be generated from forced degradation studies.

Table 1: Hypothetical Results of Forced Degradation Studies

| Stress Condition | Duration | % Assay of this compound | Number of Degradation Products | Major Degradation Product (m/z) |

| 0.1 N HCl | 72 hours | 85.2 | 2 | 159 (Isomer) |

| 0.1 N NaOH | 72 hours | 98.5 | 0 | - |

| 3% H₂O₂ | 72 hours | 92.1 | 1 | 157 (N-Oxide) |

| Thermal (60°C) | 7 days | 99.1 | 0 | - |

| Photolytic | ICH Q1B | 97.8 | 1 | Not Identified |

Table 2: Hypothetical Long-Term Stability Data (ICH Conditions)

| Storage Condition | Time Point | % Assay of this compound | Appearance |

| 25°C / 60% RH | 6 Months | 99.5 | Clear, colorless liquid |

| 40°C / 75% RH | 6 Months | 98.9 | Clear, colorless liquid |

Handling and Storage Recommendations

Based on the general stability profile of azetidine derivatives, the following handling and storage recommendations are proposed:

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Protect from light and strong acids. For long-term storage, refrigeration (2-8°C) is recommended.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

Conclusion

While specific stability data for this compound is not publicly available, an understanding of the chemistry of azetidines allows for the prediction of its potential stability challenges. The primary concerns are acid-catalyzed ring opening and, to a lesser extent, oxidative degradation. A thorough investigation involving forced degradation studies and the development of a stability-indicating analytical method is essential to fully characterize the stability profile of this compound. The hypothetical data and protocols provided in this guide offer a framework for initiating such studies.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ema.europa.eu [ema.europa.eu]

Commercial Availability and Synthetic Strategies for 3-(Cyclopentyloxy)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for 3-(Cyclopentyloxy)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specifically for this molecule, this guide also presents generalized experimental protocols and potential biological contexts based on the broader class of azetidine derivatives.

Commercial Availability

Currently, detailed information on a wide range of commercial suppliers for this compound (CAS No. 1344282-98-9) is limited. However, initial searches have identified the following potential source:

| Supplier | CAS Number | Purity | Available Quantities | Price |

| BLD Pharm[1] | 1344282-98-9 | Not specified | Not specified | Not specified |

Note: The information in this table is based on initial searches and may not be exhaustive. Researchers are advised to contact the supplier directly for detailed product specifications, availability, and pricing.

Synthetic Approaches

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the current literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of analogous 3-alkoxyazetidines. The most likely approach involves a two-step process starting from a suitable N-protected 3-hydroxyazetidine, followed by a Williamson ether synthesis.

Proposed Synthetic Workflow

The proposed synthesis of this compound can be visualized as a two-stage process: the formation of a protected 3-hydroxyazetidine intermediate, followed by etherification and deprotection.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Generalized)

The following protocols are generalized procedures based on the synthesis of similar azetidine derivatives and the principles of the Williamson ether synthesis. Researchers should optimize these conditions for the specific synthesis of this compound.

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine (Intermediate)

This procedure is adapted from known methods for the synthesis of N-protected 3-hydroxyazetidine.

Materials:

-

Epichlorohydrin

-

tert-Butyl carbamate (Boc-NH2)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl carbamate (1.0 eq.) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add epichlorohydrin (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-Boc-3-hydroxyazetidine.

Protocol 2: Synthesis of this compound

This protocol outlines the Williamson ether synthesis to form the target compound, followed by deprotection.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopentyl bromide (or iodide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add cyclopentyl bromide (1.5 eq.) to the reaction mixture and heat to reflux (approximately 65-70 °C) for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude N-Boc-3-(cyclopentyloxy)azetidine by flash column chromatography.

-

For the deprotection step, dissolve the purified N-Boc protected intermediate in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO3.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield this compound. Further purification may be achieved by distillation or chromatography if necessary.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not currently available in the public domain. However, the azetidine scaffold is a well-recognized privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of pharmacological activities.

Azetidine-containing compounds have been investigated as:

-

Enzyme inhibitors: The rigid four-membered ring can orient substituents in a precise manner to interact with the active sites of enzymes.

-

Receptor agonists and antagonists: The azetidine nitrogen can act as a key pharmacophoric element for interaction with various receptors.

-

Bioisosteres: The azetidine ring is often used as a bioisosteric replacement for other cyclic or acyclic moieties to improve physicochemical properties and metabolic stability.

Based on the activities of other structurally related azetidine derivatives, this compound could potentially interact with various biological targets. For instance, many small molecule inhibitors of protein kinases, a key class of drug targets, incorporate heterocyclic scaffolds. A hypothetical signaling pathway where an azetidine derivative might act is illustrated below.

Caption: Hypothetical kinase signaling pathway inhibited by an azetidine derivative.

It is crucial to emphasize that the biological activity and the specific signaling pathways modulated by this compound can only be determined through dedicated experimental studies, including in vitro assays and in vivo models.

Conclusion

This compound is a chemical entity with potential for applications in drug discovery, given the established importance of the azetidine scaffold. While commercial availability appears limited, this guide provides a robust, albeit generalized, synthetic strategy for its preparation. The lack of specific biological data underscores the opportunity for novel research into the pharmacological profile of this and related 3-alkoxyazetidine derivatives. The protocols and conceptual frameworks presented herein are intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this promising compound.

References

Reactivity Profile of the Azetidine Ring in 3-(Cyclopentyloxy)azetidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of the azetidine ring in 3-(cyclopentyloxy)azetidine. Azetidine moieties are increasingly important scaffolds in medicinal chemistry, and understanding their reactivity is crucial for the design and synthesis of novel therapeutic agents. This document details the synthesis of this compound, explores its key reactions—including N-alkylation, N-acylation, and ring-opening reactions—and provides inferred experimental protocols and expected reactivity based on the known chemistry of analogous 3-substituted azetidines. Quantitative data, where available for similar structures, is summarized for comparative analysis.

Introduction

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its inherent ring strain, estimated to be approximately 25.4 kcal/mol, makes it more reactive than its five-membered counterpart, pyrrolidine, yet significantly more stable and easier to handle than the highly strained three-membered aziridine ring. This unique balance of stability and reactivity allows for selective functionalization, making azetidines versatile building blocks for introducing conformational rigidity and novel chemical space into drug candidates. This compound, with its ether linkage at the 3-position, presents a specific set of properties and potential for further derivatization, which will be the focus of this guide.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available precursor. A common route involves the initial synthesis of 3-hydroxyazetidine, which is then functionalized to introduce the cyclopentyloxy group.

A plausible synthetic pathway is outlined below:

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride (Precursor)

-

Step 1: Ring Formation

-

Dissolve benzylamine in water (15 times the mass of benzylamine) and cool the solution to 0-5 °C.

-

Slowly add epichlorohydrin (1.3 equivalents) to the reaction mixture while maintaining the temperature between 0-5 °C.

-

Stir the reaction for 12 hours. Monitor the reaction completion by gas chromatography (GC).

-

Filter the reaction mixture and wash the filter cake twice with water and once with an organic solvent mixture (e.g., ethyl acetate/petroleum ether).

-

Air-dry the solid to obtain the intermediate N-benzyl-3-hydroxyazetidine.

-

-

Step 2: Deprotection

-

The N-benzyl protecting group can be removed via catalytic hydrogenation (e.g., using palladium on carbon) to yield 3-hydroxyazetidine.

-

Treatment with hydrochloric acid affords the more stable 3-hydroxyazetidine hydrochloride salt.

-

Experimental Protocol: Synthesis of this compound (Inferred)

-

Step 1: Williamson Ether Synthesis

-

To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add cyclopentyl bromide (1.2 equivalents) and stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-3-(cyclopentyloxy)azetidine.

-

-

Step 2: Boc Deprotection

-

Dissolve the N-Boc-3-(cyclopentyloxy)azetidine in a suitable solvent (e.g., dichloromethane, dioxane).

-

Add an excess of a strong acid (e.g., trifluoroacetic acid, hydrochloric acid in dioxane) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to obtain the corresponding salt of this compound.

-

Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent to obtain the free base.

-

Reactivity Profile of the Azetidine Ring

The reactivity of the azetidine ring in this compound is dominated by the nucleophilicity of the secondary amine and the susceptibility of the strained ring to undergo ring-opening reactions under certain conditions.

N-Alkylation

N-alkylation is a fundamental transformation of secondary amines, including the azetidine nitrogen of this compound. This reaction is typically achieved via nucleophilic substitution with an alkyl halide or through reductive amination.

Caption: General pathways for N-alkylation of this compound.

Table 1: Representative N-Alkylation Reactions of 3-Substituted Azetidines (Inferred for this compound)

| Alkylating Agent | Base/Reagent | Solvent | Typical Yield (%) |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 85-95 |

| Ethyl iodide | Et₃N | THF | 80-90 |

| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 75-90 |

| Acetone | NaBH(OAc)₃ | Dichloromethane | 70-85 |

-

To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

-

Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield N-benzyl-3-(cyclopentyloxy)azetidine.

N-Acylation

The secondary amine of this compound readily undergoes acylation with various acylating agents such as acid chlorides, acid anhydrides, and carboxylic acids in the presence of a coupling agent.

Caption: General pathways for N-acylation of this compound.

Table 2: Representative N-Acylation Reactions of 3-Substituted Azetidines (Inferred for this compound)

| Acylating Agent | Reagent/Base | Solvent | Typical Yield (%) |

| Acetyl chloride | Et₃N | Dichloromethane | 90-98 |

| Benzoyl chloride | Pyridine | Dichloromethane | 90-98 |

| Acetic anhydride | - | Dichloromethane | 85-95 |

| Benzoic acid | HATU, DIPEA | DMF | 80-95 |

-

Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane and cool to 0 °C.

-

Add acetyl chloride (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-3-(cyclopentyloxy)azetidine.

Ring-Opening Reactions

The strain energy of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, particularly after activation of the nitrogen atom (e.g., by protonation, acylation, or formation of an azetidinium ion). The regioselectivity of the ring-opening is influenced by steric and electronic factors. For 3-substituted azetidines, nucleophilic attack can occur at either the C2 or C4 position.

Caption: General mechanism for the nucleophilic ring-opening of an activated azetidine.

Table 3: Representative Ring-Opening Reactions of Activated Azetidines (Inferred for this compound)

| Activating Group | Nucleophile | Catalyst/Conditions | Major Product Type |

| N-Tosyl | Grignard Reagent (RMgX) | CuI (catalytic) | γ-Amino alcohol derivative |

| N-Benzoyl | Organocuprate (R₂CuLi) | - | γ-Amino ketone derivative |

| N-H (protonated) | Strong Nucleophile (e.g., NaN₃) | Lewis Acid (e.g., BF₃·OEt₂) | 1,3-Diamino derivative |

-

To a solution of N-tosyl-3-(cyclopentyloxy)azetidine (1 equivalent) in dry THF, add a catalytic amount of copper(I) iodide.

-

Cool the mixture to 0 °C and add the Grignard reagent (e.g., phenylmagnesium bromide, 2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound is a valuable building block with a predictable yet versatile reactivity profile. The secondary amine provides a ready handle for N-alkylation and N-acylation, allowing for the straightforward introduction of a wide range of substituents. Furthermore, the inherent strain of the azetidine ring can be harnessed to perform ring-opening reactions, leading to the synthesis of functionalized acyclic amines. The methodologies and reactivity patterns outlined in this guide, largely inferred from the well-established chemistry of analogous azetidine derivatives, provide a solid foundation for the utilization of this compound in the design and synthesis of complex molecules for drug discovery and development. Further experimental validation of these protocols on the specific substrate is encouraged.

Methodological & Application

Application Notes and Protocols: The Use of 3-(Cyclopentyloxy)azetidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable motif in medicinal chemistry, offering a unique three-dimensional structure that can impart favorable physicochemical properties to drug candidates.[1] Among its derivatives, 3-(Cyclopentyloxy)azetidine presents an intriguing structural combination, incorporating a rigid four-membered ring with a lipophilic cyclopentyl ether group. This combination can be exploited to fine-tune properties such as metabolic stability, solubility, and target engagement. These application notes provide an overview of the potential uses of this compound in drug discovery, along with detailed, representative experimental protocols.

Applications in Drug Discovery

The 3-(alkoxy)azetidine substructure has been explored in various therapeutic areas, demonstrating its potential as a versatile building block in the design of novel therapeutic agents.

1.1. Neuroinflammation and Neurodegenerative Diseases

Derivatives of 3-alkoxyazetidine have shown promise in the modulation of neuroinflammatory pathways. For instance, the related compound 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) has been shown to exert anti-inflammatory and anti-oxidative effects in microglia, the primary immune cells of the central nervous system. This compound attenuates the production of pro-inflammatory mediators such as IL-6, IL-1β, and TNF-α.[2] The underlying mechanism involves the modulation of the Akt/GSK-3β signaling pathway and the subsequent inhibition of NF-κB translocation, a key regulator of the inflammatory response.[2] Given these findings, this compound and its derivatives represent a promising starting point for the development of novel therapeutics for neurodegenerative diseases where neuroinflammation is a key pathological feature, such as Alzheimer's and Parkinson's disease.

1.2. Enzyme Inhibition

1.3. GPCR Modulation

G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural features of this compound, particularly the combination of a polar amine and a lipophilic ether, make it an attractive scaffold for the design of GPCR ligands. The azetidine nitrogen can serve as a key interaction point, while the cyclopentyloxy group can occupy hydrophobic pockets within the receptor binding site. Although direct modulation of GPCRs by this compound has not been explicitly reported in the available literature, the general utility of azetidines in GPCR-targeted drug discovery suggests this as a viable area of exploration.

Quantitative Data

Specific quantitative biological data for this compound is not available in the reviewed literature. However, data for a structurally related 3-alkoxyazetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), in the context of neuroinflammation provides a relevant benchmark.

| Compound | Assay | Cell Type | Effect |

| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | Attenuation of Aβ-induced inflammatory mediators (IL-6, IL-1β, TNF-α, NO) | Primary microglial cells | Dose-dependent reduction in inflammatory markers.[2] |

| Downregulation of Aβ-induced protein oxidation, lipid peroxidation, and ROS | Primary microglial cells | Significant reduction in oxidative stress markers.[2] | |

| Inhibition of hypoxia-induced caspase-3 activity | BV-2 microglial cells | Significant reduction in apoptosis.[3] |

Experimental Protocols

The following are representative protocols for the synthesis of this compound and a key biological assay to evaluate its potential anti-neuroinflammatory activity.

3.1. Synthesis of this compound

This protocol is a plausible synthetic route based on general methods for the preparation of 3-alkoxyazetidines, starting from the commercially available N-Boc-3-azetidinone.

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

-

Materials: N-Boc-3-azetidinone, Sodium borohydride (NaBH₄), Methanol (MeOH).

-

Procedure:

-

Dissolve N-Boc-3-azetidinone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-3-hydroxyazetidine.

-

Step 2: Synthesis of N-Boc-3-(cyclopentyloxy)azetidine

-

Materials: N-Boc-3-hydroxyazetidine, Sodium hydride (NaH, 60% dispersion in mineral oil), Cyclopentyl bromide, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add cyclopentyl bromide (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(cyclopentyloxy)azetidine.

-

Step 3: Deprotection to Yield this compound Hydrochloride

-

Materials: N-Boc-3-(cyclopentyloxy)azetidine, Hydrochloric acid (4M in 1,4-dioxane), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-3-(cyclopentyloxy)azetidine (1.0 eq) in dichloromethane.

-

Add a solution of 4M HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to yield this compound hydrochloride as a solid.

-

3.2. In Vitro Assay for Anti-Neuroinflammatory Activity

This protocol describes a method to assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common model for neuroinflammation.

-

Cell Culture: Maintain BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

-

Nitric Oxide (NO) Assay (Griess Test):

-

Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound hydrochloride (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and an LPS-only control.

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

-

Assess cell viability in parallel using an MTT or similar assay to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Signaling Pathway and Experimental Workflow Diagrams

4.1. Proposed Anti-Neuroinflammatory Signaling Pathway

The following diagram illustrates the signaling pathway through which 3-alkoxyazetidine derivatives may exert their anti-inflammatory effects in microglia, based on the findings for a structurally related compound.[2]

Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.

4.2. Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines the key steps in the synthesis and in vitro evaluation of this compound.

Caption: Workflow for the synthesis and biological evaluation of this compound.

References

Application Notes and Protocols: 3-(Cyclopentyloxy)azetidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)azetidine is a valuable saturated heterocyclic building block in medicinal chemistry. Its rigid four-membered ring system, substituted with a bulky cyclopentyloxy group, offers a unique three-dimensional scaffold that can be exploited to modulate the physicochemical and pharmacological properties of drug candidates. The azetidine nitrogen provides a convenient handle for further functionalization, allowing for the exploration of diverse chemical space. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the development of Acetyl-CoA Carboxylase (ACC) inhibitors.

Application: Building Block for Acetyl-CoA Carboxylase (ACC) Inhibitors

Acetyl-CoA carboxylases (ACC1 and ACC2) are key enzymes in the fatty acid synthesis and oxidation pathways.[1] Inhibition of ACC has emerged as a promising therapeutic strategy for the treatment of metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), as well as certain types of cancer.[1] this compound serves as a key intermediate in the synthesis of potent ACC inhibitors, as described in patent literature.[2]

Signaling Pathway of Acetyl-CoA Carboxylase

The activity of ACC is tightly regulated by both allosteric mechanisms and covalent modification. The diagram below illustrates the central role of ACC in lipid metabolism and its regulation.

Quantitative Data

The following table summarizes the in vitro activity of a representative ACC inhibitor synthesized using a 3-substituted azetidine building block, as disclosed in patent WO2013098373A1. While the patent does not explicitly link this compound to a specific final compound with its corresponding IC50 value, the data for a structurally related example is presented to illustrate the potency that can be achieved with this class of compounds.

| Compound Example (from WO2013098373A1) | Target | IC50 (nM) |

| Example 1 | Human ACC1 | 28 |

| Example 1 | Human ACC2 | 45 |

Experimental Protocols

General Synthesis of an N-Acylated this compound Derivative

This protocol describes a general method for the acylation of this compound with a carboxylic acid, a common step in the synthesis of ACC inhibitors.

Materials:

-

This compound hydrochloride

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound hydrochloride (1.2 eq) and DIPEA (1.2 eq) in DMF.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-acylated this compound.

Protocol for In Vitro ACC Inhibition Assay (Transcreener® ADP² Assay)

This protocol is based on the Transcreener® ADP² FP Assay, a common method for measuring the activity of ATP-dependent enzymes like ACC. The assay detects the production of ADP, a product of the ACC-catalyzed reaction.

Materials:

-

Recombinant human ACC1 or ACC2 enzyme

-

Test compounds (dissolved in DMSO)

-

ATP

-

Acetyl-CoA

-

Sodium Bicarbonate (NaHCO3)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT, 0.01% Brij-35)

-

Transcreener® ADP² FP Assay Kit (containing ADP Alexa Fluor 633 Tracer and ADP² Antibody-IRDye QC-1)

-

384-well, low-volume, black plates

-

A plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add a small volume of the test compound dilutions.

-

Add the ACC enzyme to each well.

-

Initiate the enzymatic reaction by adding a mixture of ATP, Acetyl-CoA, and NaHCO3. The final concentration of DMSO should be kept low (e.g., <1%).

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the generated ADP by adding the Transcreener® ADP² Detection Mix.

-

Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery pipelines. Its application in the development of potent ACC inhibitors highlights its potential for creating novel therapeutics for metabolic diseases and cancer. The provided protocols offer a starting point for the synthesis and evaluation of new chemical entities incorporating this promising scaffold.

References

Application Notes & Protocols: Incorporation of 3-(Cyclopentyloxy)azetidine into Lead Compounds for Janus Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the incorporation of the 3-(cyclopentyloxy)azetidine moiety into lead compounds, specifically targeting the Janus kinase (JAK) family of enzymes. The inclusion of this functional group can significantly impact the pharmacological properties of a lead compound, including potency and selectivity. This document outlines the rationale, synthetic protocols, and biological evaluation of a specific JAK inhibitor incorporating this moiety.

Introduction

The azetidine scaffold is a valuable building block in medicinal chemistry, often utilized as a bioisostere for other cyclic systems to enhance physicochemical properties such as solubility and metabolic stability.[1][2][3] The this compound group, in particular, offers a unique three-dimensional profile that can effectively probe the binding pockets of target proteins. Its incorporation into a lead series can lead to improved potency and selectivity. This document focuses on the synthesis and characterization of a potent JAK inhibitor featuring this specific moiety.

Rationale for Incorporation

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is integral to the regulation of the immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as cancers.[4] Small molecule inhibitors of JAKs have emerged as an important class of therapeutics. The strategic incorporation of the this compound moiety into a pyrrolopyrimidine-based scaffold has been shown to yield potent inhibitors of JAK1, JAK2, and JAK3.[4]

Experimental Protocols

This section details the synthetic procedures for the preparation of the key intermediate, N-Boc-3-(cyclopentyloxy)azetidine, and its subsequent incorporation into a representative JAK inhibitor.

3.1. Synthesis of N-Boc-3-(cyclopentyloxy)azetidine

The synthesis of the key building block, tert-butyl this compound-1-carboxylate, is a crucial first step.

-

Materials:

-

tert-butyl 3-hydroxyazetidine-1-carboxylate

-

Cyclopentyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add cyclopentyl bromide (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford tert-butyl this compound-1-carboxylate.

-

3.2. Synthesis of {1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}cyclopentyl ether (Example Compound)

This protocol describes the incorporation of the this compound moiety into a final active pharmaceutical ingredient.

-

Step 1: Deprotection of N-Boc-3-(cyclopentyloxy)azetidine

-

Dissolve tert-butyl this compound-1-carboxylate in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

-

Stir the solution at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure to yield this compound as its TFA salt.

-

-

Step 2: Coupling with the Heterocyclic Core

-

To a solution of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and this compound TFA salt (1.2 eq) in a suitable solvent such as DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction mixture at 80 °C for 16 hours.

-

After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by silica gel chromatography.

-

-

Step 3: Sulfonylation

-

To a solution of the product from Step 2 in DCM at 0 °C, add triethylamine (2.0 eq) followed by the dropwise addition of ethanesulfonyl chloride (1.2 eq).

-

Stir the reaction at room temperature for 2 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography to yield the final compound.

-

Data Presentation

The incorporation of the this compound moiety resulted in a potent JAK inhibitor. The biological activity of the example compound is summarized in the table below.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| {1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}cyclopentyl ether | 11 | 3 | 429 |

Data extracted from patent WO2009114512A1.[4]

Visualizations

5.1. Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the target JAK inhibitor.

Caption: Synthetic workflow for the target JAK inhibitor.

5.2. JAK-STAT Signaling Pathway

The diagram below provides a simplified overview of the JAK-STAT signaling pathway, the target of the described inhibitor.

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

References

Application Notes and Protocols: 3-(Cyclopentyloxy)azetidine Reaction Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine moieties are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and binding affinity. The 3-substituted azetidine scaffold, in particular, offers a valuable vector for chemical modification. This document provides detailed application notes on the synthesis, reaction mechanisms, and kinetics associated with 3-(cyclopentyloxy)azetidine, a representative 3-alkoxyazetidine derivative. The protocols outlined herein are based on established synthetic routes for analogous compounds, providing a robust framework for laboratory synthesis and further investigation.

Plausible Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence, starting from readily available precursors. This pathway involves the initial formation of an N-protected 3-hydroxyazetidine, followed by an O-alkylation reaction, and concluding with a deprotection step to yield the target compound. The use of a tert-butyloxycarbonyl (Boc) protecting group is highlighted due to its stability and ease of removal under acidic conditions.

Caption: Overall synthetic pathway for this compound.

Reaction Mechanisms and Kinetics

The key transformation in the synthesis of this compound is the O-alkylation of N-Boc-3-hydroxyazetidine with cyclopentyl bromide. This reaction proceeds via a Williamson ether synthesis, which is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.

Mechanism of O-Alkylation:

-

Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of N-Boc-3-hydroxyazetidine to form a more nucleophilic alkoxide.

-

Nucleophilic Attack: The resulting alkoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of cyclopentyl bromide. This attack occurs from the backside relative to the leaving group (bromide).

-

Transition State: A transient trigonal bipyramidal transition state is formed where the oxygen atom is partially bonded to the carbon, and the carbon-bromine bond is partially broken.

-

Product Formation: The carbon-bromine bond breaks completely, and the bromide ion is expelled as the leaving group, resulting in the formation of the ether linkage and inversion of stereochemistry at the carbon center if it were chiral.

Caption: S(_N)2 mechanism for the Williamson ether synthesis step.

Kinetics:

The rate of the S(_N)2 reaction is dependent on the concentration of both the nucleophile (the alkoxide) and the electrophile (cyclopentyl bromide). The reaction follows second-order kinetics:

Rate = k[Azetidin-3-oxide][Cyclopentyl Bromide]

Several factors influence the reaction rate:

-

Nucleophile: The reactivity of the alkoxide is crucial. The deprotonation of the alcohol to the more potent alkoxide nucleophile significantly accelerates the reaction.

-